Product packaging for Imidazo[2,1-b]thiazol-6(5H)-one(Cat. No.:CAS No. 757929-68-3)

Imidazo[2,1-b]thiazol-6(5H)-one

Cat. No.: B3056988
CAS No.: 757929-68-3
M. Wt: 140.17 g/mol
InChI Key: GNKZEMSGQIOGGI-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-6(5H)-one is a versatile heterocyclic compound belonging to the imidazo[2,1-b]thiazole scaffold, a structure confirmed by X-ray crystallographic data in scientific literature . This fused bicyclic system, containing bridgehead nitrogen and a sulfur atom, serves as a privileged structure in medicinal chemistry and drug discovery. Compounds based on this core are known to exhibit a wide spectrum of significant biological activities, making them valuable templates for developing new therapeutic agents and chemical probes . The imidazo[2,1-b]thiazole scaffold is a key intermediate in organic and medicinal chemistry research. Its derivatives have been investigated as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and cancer research . Furthermore, conjugates incorporating this structural motif have demonstrated promising activity as microtubule-targeting agents, inhibiting tubulin polymerization and exhibiting cytotoxic effects against various human cancer cell lines, suggesting their potential in anticancer drug development . Beyond these applications, the scaffold has also been explored for its herbicidal and insecticidal properties in agricultural chemistry . The synthetic accessibility of the imidazo[2,1-b]thiazole core, including modern, efficient methods like the Groebke–Blackburn–Bienaymé multicomponent reaction, further enhances its utility as a building block for constructing diverse chemical libraries . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2OS B3056988 Imidazo[2,1-b]thiazol-6(5H)-one CAS No. 757929-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-imidazo[2,1-b][1,3]thiazol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c8-4-3-7-1-2-9-5(7)6-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZEMSGQIOGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404951
Record name Imidazo[2,1-b]thiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757929-68-3
Record name Imidazo[2,1-b]thiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Imidazo 2,1 B Thiazol 6 5h One and Its Derivatives

Convergent and Divergent Synthetic Strategies

The synthesis of the imidazo[2,1-b]thiazole (B1210989) framework has evolved from classical stepwise methods to more sophisticated and efficient one-pot multicomponent reactions. These modern approaches offer significant advantages in terms of atom economy, reduced reaction times, and the ability to generate diverse molecular libraries from simple starting materials.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds like imidazo[2,1-b]thiazole. These reactions involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all the starting materials.

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction (3-CR) used to synthesize fused imidazo-heterocycles. ijcce.ac.ir This reaction typically involves the condensation of a heterocyclic amidine, an aldehyde, and an isocyanide. While extensively used for imidazo[1,2-a]pyridines, its application to the synthesis of imidazo[2,1-b]thiazoles has also been explored, offering a direct route to this scaffold. nih.govmdpi.com

A notable application involves the reaction of 2-aminothiazole (B372263), an aldehyde, and an isocyanide. nih.govmdpi.com For instance, the reaction between 3-formylchromone, 2-aminothiazole, and various isocyanides has been shown to produce imidazo[2,1-b]thiazole derivatives in moderate to good yields. nih.gov The reaction conditions are typically optimized by screening different solvents and temperatures, with toluene (B28343) at 100 °C often providing the best results. nih.gov This methodology allows for the introduction of diverse substituents on the imidazo[2,1-b]thiazole core, depending on the nature of the isocyanide used. nih.gov

AldehydeAmineIsocyanideSolventTemperature (°C)Yield (%)Reference
3-Formylchromone2-Aminothiazoletert-Butyl isocyanideToluene10078 nih.gov
3-Formylchromone2-AminothiazoleCyclohexyl isocyanideToluene10077 nih.gov
3-Formylchromone2-AminothiazoleBenzyl isocyanideToluene10076 nih.gov
3-Formylchromone2-Aminothiazole4-Methoxybenzyl isocyanideToluene10074 nih.gov

Beyond the GBBR, other one-pot three-component protocols have been developed for the synthesis of the imidazo[2,1-b]thiazole core. A common strategy involves the reaction of a 2-aminothiazole derivative, an aldehyde, and a third component that facilitates the cyclization.

One such protocol describes the synthesis of N,3-diphenylbenzo[d]imidazo[2,1-b]thiazoles through a one-pot, three-component reaction between an aryl glyoxal, an aryl amine, and 2-aminobenzothiazole (B30445) under catalyst-free conditions. mdpi.com Similarly, imidazo[2,1-b]thiazole derivatives have been synthesized by the condensation of 4-phenylthiazol-2-amine, an aromatic aldehyde, and an isocyanide.

Expanding on the complexity and efficiency of MCRs, one-pot four-component reactions (4-CRs) have been utilized for the synthesis of highly substituted thiazole (B1198619) derivatives. While specific examples leading directly to the Imidazo[2,1-b]thiazol-6(5H)-one core are less common, the principles can be applied to its synthesis.

One relevant study details the one-pot synthesis of novel thiazole derivatives through the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using orthophosphoric acid as a catalyst. ijcce.ac.ir This method, while producing a different thiazole-containing scaffold, demonstrates the feasibility of a four-component approach to construct complex thiazole systems in a single step. The key advantages of such protocols include high atom economy, rapid assembly of molecular complexity, and often environmentally benign reaction conditions. ijcce.ac.ir

Domino reactions, also known as cascade reactions, are processes where a sequence of intramolecular reactions occurs under the same reaction conditions without the need for isolating intermediates. This strategy is highly efficient for the rapid construction of complex molecular architectures from simple precursors.

An example of a domino process for the formation of a related fused heterocyclic system is the one-pot, multi-component domino cyclization for the preparation of benzo[d]imidazo[2,1-b]thiazole derivatives. mdpi.com This reaction proceeds through the condensation of 2-amine-benzo[d]thiazoles, a 2-oxoaldehyde, and a cyclic 1,3-dicarbonyl compound under microwave irradiation. mdpi.com The sequence involves a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the final product. mdpi.com Another strategy involves an I2/TBHP-promoted synthesis of imidazopyridines and thiazoles via sp3, sp2, and sp C–H functionalization in a multi-pathway domino fashion. nih.gov

Stepwise Synthetic Pathways

While one-pot methodologies offer significant advantages, stepwise synthetic pathways remain a cornerstone for the synthesis of imidazo[2,1-b]thiazole derivatives, particularly for accessing specific substitution patterns that may not be achievable through MCRs. These routes often involve the initial formation of a thiazole or imidazole (B134444) intermediate, followed by a subsequent cyclization step.

A widely employed stepwise approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide derivative. In the context of imidazo[2,1-b]thiazoles, this typically involves the reaction of a 2-aminothiazole with an α-haloketone. For example, the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole is achieved by treating α-bromo-4-(methylsulfonyl)acetophenone with 2-aminothiazole. nih.gov This reaction proceeds via initial N-alkylation of the 2-aminothiazole followed by intramolecular condensation to form the fused imidazole ring.

Another stepwise strategy involves the initial synthesis of a substituted 2-aminothiazole, which is then subjected to cyclization. For instance, 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole (B3168287) can be synthesized by the heterocyclization of 2-aminothiazole with α-bromo-3-methoxyacetophenone in refluxing ethanol (B145695). mdpi.comnih.gov

α-HaloketoneAmine ComponentProductReaction ConditionsReference
α-Bromo-4-(methylsulfonyl)acetophenone2-Aminothiazole6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazoleNot specified nih.gov
α-Bromo-3-methoxyacetophenone2-Aminothiazole6-(3-Methoxyphenyl)imidazo[2,1-b]thiazoleEthanol, reflux mdpi.comnih.gov
2α-Bromo-5α-cholestan-3-one2-Mercaptoimidazole5α-Cholest-2-eno[2,3-b]-(imidazo[2,1-b]thiazole)Ethanol, reflux
Reactions Involving 2-Aminothiazole Precursors

A cornerstone in the synthesis of the imidazo[2,1-b]thiazole system is the utilization of 2-aminothiazole and its derivatives as key starting materials. A prevalent method involves the condensation of a 2-aminothiazole with an α-halocarbonyl compound, typically a phenacyl bromide, followed by cyclization to form the fused bicyclic system. nih.govresearchgate.net For instance, the reaction of ethyl-2-aminothiazole-4-carboxylate with various phenacyl bromides in ethanol at reflux temperature leads to the formation of the corresponding imidazo[2,1-b]thiazole derivatives. nih.gov This classical approach provides a straightforward entry to a variety of substituted imidazo[2,1-b]thiazoles.

Another strategy involves the reaction of 2-aminothiazole with α-bromo-3-methoxyacetophenone in heated ethyl alcohol to produce 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole. nih.gov This highlights the versatility of using differently substituted α-haloketones to introduce diversity at the 6-position of the imidazo[2,1-b]thiazole core. The general reaction is depicted below:

Reaction SchemeA general scheme for the synthesis of imidazo[2,1-b]thiazole derivatives from 2-aminothiazole and α-bromo aralkyl ketones.

Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach. The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully employed for the one-pot synthesis of imidazo[2,1-b]thiazoles using 3-formylchromone, 2-aminothiazole, and various isocyanides. mdpi.com

A summary of representative reactions involving 2-aminothiazole precursors is presented in the table below.

PrecursorsReagentsConditionsProductReference
Ethyl-2-aminothiazole-4-carboxylate, phenacyl bromidesEthanolRefluxEthyl 5-aryl-imidazo[2,1-b]thiazole-2-carboxylates nih.gov
1-(2-amino-4-methylthiazol-5-yl)ethanone, α-bromo aralkyl ketonesPEG-40090°CSubstituted imidazo[2,1-b]thiazoles researchgate.net
2-Aminothiazole, α-bromo-3-methoxyacetophenoneEthyl alcoholHeating6-(3-methoxyphenyl)imidazo[2,1-b]thiazole nih.gov
3-Formylchromone, 2-aminothiazole, tert-butyl isocyanideToluene100°C3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one mdpi.com
Intramolecular Cyclization Techniques

Intramolecular cyclization is a pivotal step in many synthetic routes leading to the imidazo[2,1-b]thiazole framework. One notable example is the intramolecular cyclization of in situ generated thiazolium ylides, which are formed from the reaction of 2-aminothiazoles and acetophenones. thieme-connect.com This cascade process efficiently forms two new carbon-nitrogen bonds.

A transition-metal-free approach involves an intermolecular S-propargylation of 2-mercaptoimidazoles with propargyl tosylates, which is then followed by a 5-exo-dig ring closure and isomerization to yield the imidazo[2,1-b]thiazole core. nih.govacs.org This sequence demonstrates a powerful method for constructing the fused ring system without the need for heavy metal catalysts.

The table below summarizes key intramolecular cyclization techniques.

Reaction TypeKey IntermediateConditionsSignificanceReference
Cascade C-N bond formationThiazolium ylideCu(OTf)₂/KI or FeCl₃/ZnI₂Efficient one-pot synthesis thieme-connect.com
S-propargylation/5-exo-dig cyclizationS-propargylated 2-mercaptoimidazoleBasic conditionsTransition-metal-free synthesis nih.govacs.org
Derivatization from Pre-formed Imidazo[2,1-b]thiazole Cores

Functionalization of the pre-existing imidazo[2,1-b]thiazole scaffold is a versatile strategy for generating diverse derivatives. Direct C-H arylation offers a powerful tool for this purpose. Depending on the choice of the transition metal catalyst, selective arylation at different positions of the imidazo[2,1-b]thiazole ring can be achieved. nih.gov

Another approach involves the introduction of a formyl group at position 5 of the imidazo[2,1-b]thiazole core using the Vilsmeier-Haack reagent. chemmethod.com The resulting aldehyde can then be condensed with various amines to form Schiff bases, which can be further cyclized to generate novel heterocyclic systems fused to the imidazo[2,1-b]thiazole framework. chemmethod.com

Furthermore, the imidazo[2,1-b]thiazole core can be elaborated by introducing other heterocyclic moieties. For example, starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, a series of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety have been synthesized. nih.gov

Examples of derivatization reactions are provided in the table below.

Derivatization StrategyPosition of ModificationReagentsResulting StructuresReference
Direct C-H ArylationC5 or C2/C3(Hetero)aryl halides, Pd or Cu catalystArylated imidazo[2,1-b]thiazoles nih.gov
Vilsmeier-Haack FormylationC5POCl₃, DMFImidazo[2,1-b]thiazole-5-carbaldehyde chemmethod.com
Heterocycle AnnulationC36-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazideImidazo[2,1-b]thiazole-triazole/thiadiazole conjugates nih.gov

Catalyst-Mediated Synthesis

Catalysis plays a crucial role in the development of efficient and selective synthetic routes to this compound and its derivatives. Both transition metals and Lewis acids have been employed to facilitate key bond-forming reactions.

Transition Metal Catalysis (e.g., Copper, Palladium)

Transition metal catalysts, particularly those based on copper and palladium, are instrumental in the synthesis and functionalization of the imidazo[2,1-b]thiazole scaffold. A copper(II) triflate/potassium iodide (Cu(OTf)₂/KI) system has been reported for the efficient synthesis of 6-substituted imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones via an intramolecular cyclization of in situ generated thiazolium ylides. thieme-connect.com

Palladium catalysis is pivotal for the derivatization of the pre-formed imidazo[2,1-b]thiazole core. For instance, the heterocyclization of 2-aminothiazole with α-bromo-3-methoxyacetophenone yields 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole, which can then undergo a palladium-catalyzed reaction with 4-iodo-2-(methylthio)pyrimidine (B72567) to introduce a pyrimidinyl group. nih.gov

Interestingly, the selectivity of direct C-H arylation on the imidazo[2,1-b]thiazole ring can be controlled by switching between palladium and copper catalysis, allowing for the targeted functionalization of different C-H bonds. nih.gov

Catalyst SystemReaction TypeSubstratesSignificanceReference
Cu(OTf)₂/KIOne-pot cascade synthesis2-Aminothiazoles, AcetophenonesEfficient C-N bond formation thieme-connect.com
Palladium acetateC-C cross-coupling6-(3-methoxyphenyl)imidazo[2,1-b]thiazole, 4-iodo-2-(methylthio)pyrimidineDerivatization of the core structure nih.gov
Palladium or CopperDirect C-H arylationImidazo[2,1-b]thiazole, (Hetero)aryl halidesSelective functionalization nih.gov

Lewis Acid Catalysis (e.g., FeCl₃/ZnCl₂)

Lewis acids are effective catalysts for the synthesis of imidazo[2,1-b]thiazole derivatives. A system comprising ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) or zinc iodide (ZnI₂) has been shown to catalyze the aerobic oxidative cyclization between 2-aminobenzothiazoles and ketones or chalcones to afford benzo[d]imidazo[2,1-b]thiazoles. nih.gov This methodology has also been successfully applied to the synthesis of 6-substituted imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones. thieme-connect.com The use of this catalytic system offers a practical and efficient approach for constructing the fused heterocyclic system.

Catalyst SystemReaction TypeSubstratesProductReference
FeCl₃/ZnI₂Aerobic oxidative cyclization2-Aminobenzothiazole, Ketone/Chalcone (B49325)Benzo[d]imidazo[2,1-b]thiazole nih.gov
FeCl₃/ZnCl₂Aerobic oxidative cyclization2-Aminothiazoles, Acetophenones6-Substituted imidazo[2,1-b]thiazoles thieme-connect.com

Green Chemistry Principles in Catalytic Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[2,1-b]thiazole derivatives to develop more environmentally benign processes. One approach involves the use of sustainable and non-toxic solvents. For example, glycerol (B35011) has been utilized as a recyclable and biodegradable solvent for the efficient synthesis of imidazo[2,1-b]thiazoles. researchgate.net In another green approach, an aloe vera/water mixture has been employed as an environmentally friendly medium for the synthesis of these compounds. researchgate.net

The use of polyethylene (B3416737) glycol-400 (PEG-400) as a biodegradable and recyclable reaction medium and catalyst for the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones represents another advancement in green synthesis. researchgate.net Furthermore, one-pot syntheses in water, assisted by N-bromosuccinimide (NBS), have been developed for the preparation of thiazoles from styrenes and thioamides, showcasing a move towards eliminating hazardous organic solvents. rsc.org

Green Chemistry ApproachReagents/ConditionsAdvantageReference
Sustainable SolventGlycerolNon-toxic, recyclable researchgate.net
Green Promoting MediaAloe vera/waterEnvironmentally benign researchgate.net
Biodegradable Medium/CatalystPolyethylene glycol-400 (PEG-400)Recyclable, inexpensive researchgate.net
Aqueous SynthesisWater, N-bromosuccinimide (NBS)Avoids organic solvents rsc.org

Green Synthesis Approaches

Green chemistry principles are increasingly being applied to the synthesis of imidazo[2,1-b]thiazole derivatives, emphasizing the use of safer solvents, alternative energy sources, and catalyst-free conditions to improve the environmental profile of the reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of imidazo[2,1-b]thiazoles, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.gov A notable green approach involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones. bohrium.com This synthesis is efficiently conducted using polyethylene glycol-400 (PEG-400) as a biodegradable and effective reaction medium. bohrium.com The use of microwave irradiation at 300 W in an aqueous PEG-400 medium has proven to be an optimal condition, showcasing the dual nature of PEG-400 as both a solvent and a phase-transfer catalyst. bohrium.com

Furthermore, a catalyst-free, microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles. nih.gov This method utilizes a mixture of water and isopropyl alcohol (H₂O-IPA) as a green solvent system. nih.gov The optimization of this reaction, starting from 2-aminobenzothiazole and 2-bromoacetophenone, demonstrated that microwave heating at 100°C for just 0.25 hours yielded a significant improvement over solvent-free conditions or conventional heating in various organic solvents. nih.gov

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Neatrt60 nih.gov
2Neat100650 nih.gov
3CH₂Cl₂Reflux655 nih.gov
4H₂O-IPA100680 nih.gov
5H₂O-IPAMW, 1000.2592 nih.gov
Table 1: Optimization of reaction conditions for the synthesis of benzo[d]imidazo[2,1-b]thiazoles. nih.gov

Visible Light-Triggered Catalyst-Free Approaches

Harnessing visible light as a clean and abundant energy source represents a significant advancement in green synthesis. A catalyst-free approach for the synthesis of imidazo[2,1-b]thiazoles has been developed using visible light activation in an ethanol-water (EtOH:H₂O) medium. rsc.orgresearchgate.net This method is lauded for its use of an omnipresent, nontoxic, and environmentally benign reagent to facilitate the formation of crucial C–S and C–N bonds, circumventing the need for any catalyst or photosensitizer. rsc.orgresearchgate.net The protocol is distinguished by its cost-effectiveness, short reaction times, excellent yields, and sustainability, fulfilling key parameters of green chemistry. rsc.orgresearchgate.net

Another innovative method involves a multicomponent, one-pot reaction to form 3-aminoimidazo-fused heterocycles, including imidazo[2,1-b]thiazoles, under solvent- and catalyst-free conditions activated by visible light. rsc.org This Ugi-type synthesis utilizes 2-aminoheterocycles, aldehydes, and isocyanides, offering outstanding yields and improved selectivity. rsc.org The direct use of visible light as an energy source makes this an environmentally sustainable and convenient protocol. rsc.org

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile organic solvents is a cornerstone of green chemistry. A highly efficient, solvent-free method for producing phenylbenzo[d]imidazo[2,1-b]thiazoles involves a one-pot, three-component condensation. jsynthchem.com This reaction combines aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene at 80°C using Eaton's reagent (P₂O₅/MeSO₃H) as a catalyst. jsynthchem.com The protocol is noted for its simplicity, short reaction times, and excellent yields of the isolated pure product, ranging from 90-96%. jsynthchem.com

The use of aqueous media is another key green strategy. As detailed previously, the synthesis of benzo[d]imidazo[2,1-b]thiazoles can be effectively performed in an H₂O-IPA mixture. nih.gov This system is advantageous because water is non-toxic and inexpensive, while the isopropyl alcohol co-solvent helps to solubilize the organic compounds and efficiently absorb microwave energy. nih.gov This approach avoids toxic transition-metal catalysts and offers a green and economical process. nih.gov

EntryAldehyde (R Group)Yield (%)Reference
14-Cl96 jsynthchem.com
24-F95 jsynthchem.com
34-Br94 jsynthchem.com
44-NO₂92 jsynthchem.com
54-Me95 jsynthchem.com
64-OMe93 jsynthchem.com
7H90 jsynthchem.com
Table 2: Synthesis of Phenylbenzo[d]imidazo[2,1-b]thiazole derivatives under solvent-free conditions. jsynthchem.com

Specific Reagent-Based Transformations

Beyond the core synthesis of the heterocyclic system, specific reagents are employed to introduce functional groups, leading to a diverse range of derivatives.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.org The reaction typically uses a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the active electrophile, an iminium salt known as the Vilsmeier reagent. chemistrysteps.comthieme-connect.de

This transformation has been applied to the imidazo[2,1-b]thiazole scaffold. For example, 6-aryl-imidazo[2,1-b]thiazole can undergo the Vilsmeier-Haack reaction to introduce a formyl group, creating key intermediates for further derivatization. amazonaws.com This reaction was also employed in the synthesis of novel coumarinyl imidazo[2,1-b]thiazole derivatives. amazonaws.com The formylation of such heterocyclic systems is crucial as the resulting aldehyde can serve as a precursor for various other functional groups and for building more complex molecules. thieme-connect.de

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a carbonyl compound (like an aldehyde) and an active methylene (B1212753) compound, typically catalyzed by a weak base. researchgate.net This reaction has been instrumental in synthesizing derivatives of imidazo[2,1-b]thiazole.

Specifically, imidazo[2,1-b]thiazole-3-carboxaldehydes, synthesized via methods like the Vilsmeier-Haack reaction, can be reacted with acetyl ketones through a Claisen-Schmidt condensation (a variation of the Knoevenagel reaction) to produce imidazo[2,1-b] mdpi.comresearchgate.netthiazole-chalcone derivatives. amazonaws.com This condensation was also used to generate novel coumarinyl imidazo[2,1-b]thiazole derivatives, highlighting its utility in linking the core heterocycle to other pharmacologically relevant moieties like coumarins and chalcones. amazonaws.comnih.gov

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds, typically used in the synthesis of chalcones and related α,β-unsaturated ketones. mdpi.comresearchgate.net In the context of the imidazo[2,1-b]thiazole scaffold, this reaction has been employed to synthesize imidazo[2,1-b]thiazole-chalcone derivatives. This is generally achieved by reacting an imidazo[2,1-b]thiazole-carboxaldehyde with an appropriate ketone in the presence of a base. amazonaws.comnih.gov

The reaction involves the condensation of an aldehyde or ketone bearing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. mdpi.com For instance, imidazo[2,1-b]thiazole-3-carboxaldehydes can be condensed with acetyl ketones to produce the corresponding chalcone derivatives. nih.gov A study detailed the synthesis of imidazothiazole chalcones using substituted tetralones via a Claisen-Schmidt condensation, highlighting the versatility of the starting materials. nih.gov The resulting chalcone-containing imidazo[2,1-b]thiazole derivatives are of interest due to their potential biological activities.

Reactant 1Reactant 2Product TypeReference
Imidazo[2,1-b]thiazole-3-carboxaldehydeAcetyl KetoneImidazo[2,1-b]thiazole-chalcone nih.gov
6-Aryl-imidazo[2,1-b]thiazole aldehydeSubstituted TetraloneImidazo[2,1-b]thiazole chalcone nih.gov

Oxidative Cyclization Reactions

Oxidative cyclization offers a direct and efficient route to the imidazo[2,1-b]thiazole nucleus. One notable method involves the reaction of 2-aminothiazoles with acetophenones. This one-pot cascade process, facilitated by systems such as Cu(OTf)2/KI or FeCl3/ZnI2, proceeds through the intramolecular cyclization of an in situ generated thiazolium ylide to form two new C-N bonds. This approach is valued for its use of readily available starting materials and mild reaction conditions.

Another approach involves an addition/cyclization/intramolecular oxidative C-H functionalization sequence. For example, the reaction of an aryl isothiocyanate with a propargylic amine in the presence of Cu(OAc)2 and a hypervalent iodine reagent like Phenyliodine(III) bis(trifluoroacetate) (PIFA) at room temperature can conveniently assemble benzimidazo[2,1-b]thiazoline derivatives. These can be further converted to substituted benzimidazo[2,1-b]thiazole derivatives.

ReactantsCatalyst/ReagentProductKey Features
2-Aminothiazoles, AcetophenonesCu(OTf)2/KI or FeCl3/ZnI26-Substituted imidazo[2,1-b]thiazolesOne-pot, mild conditions
Aryl isothiocyanate, Propargylic amineCu(OAc)2, PIFABenzimidazo[2,1-b]thiazolinesAddition/cyclization/oxidative C-H functionalization

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic synthesis and has been applied to the construction and modification of the imidazo[2,1-b]thiazole scaffold. A notable example is the synthesis of 5-(arylsulfonylamino)imidazo[2,1-b]thiazoles. This is achieved through the cyclization of N-(2,2-dichloro-2-phenylethylidene)-4-chlorobenzene sulfonamide with 2-aminothiazoles. The reaction proceeds via a nucleophilic addition followed by intramolecular cyclization, affording the products in good yields (71-75%) in a one-pot regioselective manner. nih.gov

Further derivatization of the imidazo[2,1-b]thiazole core can also be achieved through nucleophilic substitution. For instance, the synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates has been reported. researchgate.net This multi-step synthesis involves the initial formation of an imidazo[2,1-b]thiazole carboxylic acid, which is then coupled with various aryl sulfonyl piperazines. researchgate.net This demonstrates how nucleophilic substitution can be used to build complex molecules around the core scaffold.

Starting MaterialsReagentsProductYield (%)Reference
N-(2,2-dichloro-2-phenylethylidene)-4-chlorobenzene sulfonamide, 2-aminothiazoles-5-(Arylsulfonylamino)imidazo[2,1-b]thiazoles71-75 nih.gov
Imidazo[2,1-b]thiazole carboxylic acids, Aryl sulfonyl piperazinesCoupling agentsImidazo[2,1-b]thiazole-sulfonyl piperazine conjugatesVariable researchgate.net

TDAE (Tetrakis(dimethylamino)ethylene) Methodology

Tetrakis(dimethylamino)ethylene (TDAE) is a powerful organic reducing agent that can generate anions from haloalkyl derivatives under mild conditions. nih.gov This methodology has been successfully applied to the synthesis of novel imidazo[2,1-b]thiazole derivatives. nih.gov

A four-step synthesis utilizing TDAE has been developed to prepare new 5-nitroimidazo[2,1-b]thiazoles in moderate to good yields. nih.gov The process starts with 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole, which reacts with various electrophiles such as keto esters, ketomalonates, and ketolactams in the presence of TDAE. nih.gov In some cases, photo-irradiation is used in conjunction with TDAE to enhance the reduction and improve the yields of the resulting hydroxycarbonyl (B1239141) 5-nitroimidazo[2,1-b]thiazoles, with reported yields ranging from 35-74%. nih.gov

Starting MaterialElectrophileKey ReagentProduct TypeYield (%)Reference
6-Chloromethyl-5-nitroimidazo[2,1-b]thiazoleKeto esters, Ketomalonates, KetolactamsTDAE5-Nitroimidazo[2,1-b]thiazole derivativesModerate to Good nih.gov
6-Chloromethyl-5-nitroimidazo[2,1-b]thiazoleCarbonyl compoundsTDAE, light irradiationHydroxycarbonyl 5-nitroimidazo[2,1-b]thiazoles35-74 nih.gov

Brønsted Acid-Catalyzed Regioselective Ring Opening

Brønsted acid catalysis offers a versatile and efficient pathway for the synthesis of fused heterocyclic systems, including imidazo[2,1-b]thiazoles. This methodology can involve the regioselective ring-opening of strained heterocycles. A notable application is the synthesis of imidazo[2,1-b]thiazoles from the reaction of 2H-azirines with thiazole-2-thiols.

The Brønsted acid plays a crucial role in activating the 2H-azirine for regioselective ring opening. This is followed by a nucleophilic attack from the nitrogen of the thiazole-2-thiol and subsequent cyclization, which involves the cleavage of a C-S bond, to construct the imidazo[2,1-b]thiazole framework. This one-pot protocol has been shown to be applicable to a variety of substituted 2H-azirines and thiazole-2-thiols, demonstrating its generality.

Reactant 1Reactant 2CatalystProductKey Features
2H-AzirinesThiazole-2-thiolsBrønsted AcidImidazo[2,1-b]thiazolesRegioselective, One-pot

Chemical Reactivity and Transformation Mechanisms of Imidazo 2,1 B Thiazol 6 5h One Scaffold

Electrophilic Aromatic Substitution Patterns

The fused imidazo[2,1-b]thiazole (B1210989) ring system possesses distinct electronic properties that govern its reactivity towards electrophiles. The sulfur atom in the thiazole (B1198619) ring enhances the electron density of the bicyclic system, facilitating electrophilic substitution reactions. Studies have shown that electrophilic substitution, such as bromination, preferentially occurs at the C5 position. rsc.org

Quantitative studies on acid-catalyzed deuteriation of various 6-substituted imidazo[2,1-b]thiazoles have provided insights into the directing effects of substituents. rsc.org The rate of deuteriation at position 5 is influenced by the nature of the substituent at position 6, with the order of reactivity being Me > But ~ C6H4OMe-p > Ph. rsc.org A 3-methyl group has been found to increase the rate constant of deuteriation by a factor of approximately three. rsc.org

Furthermore, the imidazo[2,1-b]thiazole nucleus can be readily functionalized with various electrophiles. For instance, it can be converted into 5-formyl, 5-nitroso, 5-trifluoroacetyl, and 5-thiocyanate derivatives. rsc.org The 5-formyl derivatives exhibit significant mesomerism. rsc.org

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

ElectrophilePosition of SubstitutionProduct TypeReference
Bromine55-Bromoimidazo[2,1-b]thiazole rsc.org
Nitrous Acid55-Nitrosoimidazo[2,1-b]thiazole rsc.org
Trifluoroacetic Anhydride55-Trifluoroacetylimidazo[2,1-b]thiazole rsc.org
Thiocyanogen55-Thiocyanatoimidazo[2,1-b]thiazole rsc.org
Vilsmeier-Haack Reagent55-Formylimidazo[2,1-b]thiazole rsc.org

Nucleophilic Additions and Substitutions

The imidazo[2,1-b]thiazol-6(5H)-one scaffold can undergo nucleophilic additions and substitutions, particularly at the carbonyl group and other susceptible positions. The carbonyl group at C6 is a prime site for nucleophilic attack.

Derivatives of imidazo[2,1-b]thiazole can also participate in nucleophilic substitution reactions. For instance, an amino group on the scaffold can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction Pathways

The imidazo[2,1-b]thiazole core can be subjected to both oxidation and reduction reactions, leading to a variety of transformed products. The sulfur atom in the thiazole ring is susceptible to oxidation. For example, imidazo[2,1-b]thiazole derivatives can be oxidized using reagents like hydrogen peroxide or potassium permanganate. The oxidation of an imidazo[2,1-b]thiazol-6-ylmethanamine (B1309308) can lead to the formation of imidazo[2,1-b]thiazole-6-carboxylic acid.

Conversely, reduction of the imidazo[2,1-b]thiazole system can also be achieved. Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be employed. For instance, the reduction of an appropriate precursor can yield imidazo[2,1-b]thiazol-6-ylmethanol.

Ring-Opening and Rearrangement Reactions

The fused heterocyclic system of imidazo[2,1-b]thiazole can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to novel molecular architectures. A notable example is the one-pot synthesis of imidazo[2,1-b]thiazole derivatives from imidazo[2,1-b] rsc.orgresearchgate.netthiadiazoles. This transformation proceeds through a ring-opening and ring-closing reconstruction mechanism in the presence of potassium tert-butoxide. rsc.org

Furthermore, unusual rearrangements of related bicyclic 5,5-fused hetero-rings, such as imidazo[1,5-a]imidazoles, to form imidazo[1,5-a]pyrimidines have been reported, highlighting the potential for skeletal reorganization within this class of compounds. rsc.org

Functional Group Interconversions on the Imidazo[2,1-b]thiazole Core

A wide array of functional group interconversions can be performed on the imidazo[2,1-b]thiazole scaffold, allowing for the diversification of its derivatives. These transformations are crucial for structure-activity relationship studies in drug discovery.

Common interconversions include the transformation of carboxylic acid groups into amides. For example, imidazo[2,1-b]thiazole-2-carboxylic acids can be coupled with various amines using coupling agents like EDCI and HOBt to form the corresponding amides. nih.gov

Another important functionalization is the Mannich reaction, which can be used to introduce aminomethyl groups onto the imidazo[2,1-b]thiazole ring. For instance, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole can react with formaldehyde (B43269) and various secondary amines to yield C-5 substituted Mannich bases. nih.gov

Additionally, the aldehyde group at C5 or C6 can be a versatile handle for further modifications, such as conversion to other functional groups or for use in condensation reactions.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Imidazo 2,1 B Thiazole Derivatives

Positional and Substituent Effects on Bioactivity

The type and position of substituents on the imidazo[2,1-b]thiazole (B1210989) ring system significantly modulate the biological properties of these compounds. Researchers have extensively explored these effects to identify key structural features responsible for various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory actions.

Systematic studies have demonstrated that substituents at various positions of the imidazo[2,1-b]thiazole nucleus play a critical role in determining the biological activity.

For instance, in the context of COX-2 inhibition, the presence of a methylsulfonyl group on the phenyl ring at the C-6 position is a key pharmacophore. nih.gov The potency and selectivity of these compounds are further influenced by the nature and size of the amine substituent at the C-5 position. nih.govnih.gov Specifically, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine has been identified as a highly potent and selective COX-2 inhibitor. nih.govresearchgate.net This highlights the sensitivity of the biological activity to even small changes in the substituent at C-5. nih.gov

In the realm of anticancer activity, 2-alkyl/(hetero)aryl-6-aryl imidazo[2,1-b] nih.govkoreascience.or.krresearchgate.netthiadiazoles and their 5-bromo derivatives have been evaluated for their antibacterial and antifungal properties. researchgate.net The introduction of a bromine atom at the C-5 position has been shown to modulate the antimicrobial activity of these compounds. researchgate.net Furthermore, in a series of imidazo[2,1-b]thiazole chalcone (B49325) derivatives, the cytotoxic effects against various cancer cell lines were found to be dependent on the substitutions on the chalcone moiety, which is attached to the imidazo[2,1-b]thiazole core. researchgate.net

The substitution pattern on the benzo[d]imidazo[2,1-b]thiazole scaffold also significantly impacts antitubercular and antibacterial activities. For example, derivatives with a 4-nitro phenyl moiety or a 2,4-dichloro phenyl moiety at the C-2 position have shown significant activity against Mycobacterium tuberculosis. rsc.org

The following table summarizes the influence of substituents at different positions on the bioactivity of imidazo[2,1-b]thiazole derivatives.

PositionSubstituentBioactivityReference
C-5Amine type and sizeCOX-2 inhibition potency and selectivity nih.govnih.gov
C-5BromineModulates antimicrobial activity researchgate.net
C-64-(Methylsulfonyl)phenylKey pharmacophore for COX-2 inhibition nih.gov
C-22,4-DichlorophenylAntitubercular activity rsc.org
C-24-NitrophenylAntitubercular activity rsc.org

Fusing other heterocyclic rings to the imidazo[2,1-b]thiazole core can lead to novel compounds with distinct biological profiles. For instance, the fusion of a triazole ring to form imidazo[2,1-b]-1,3,4-thiadiazolo[2,3-c]-s-triazoles has been explored for antimicrobial activity. koreascience.or.krresearchgate.net Similarly, the synthesis of imidazo[2,1-b]thiazolo[2,3-c]-s-triazoles and their bromo analogues has been reported, with these compounds being evaluated for their antibacterial and antifungal properties. koreascience.or.kr

The introduction of side chains also plays a crucial role. For example, imidazo[2,1-b]thiazole derivatives coupled with noscapine, a natural product, have been investigated as anticancer agents. acs.org The linkage of these moieties, whether through an oxygen or nitrogen atom, was found to significantly affect their cytotoxic potential. acs.org Furthermore, the incorporation of a spirothiazolidinone ring system to the imidazo[2,1-b]thiazole scaffold has yielded compounds with promising antiviral and antimycobacterial activities. nih.gov

Amine and sulfonamide functionalities are important pharmacophores that can be incorporated into the imidazo[2,1-b]thiazole structure to enhance biological activity.

The introduction of various amine moieties at the C-5 position of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives was found to be critical for their selective COX-2 inhibitory activity. nih.govnih.gov The nature of the amine directly influences both the potency and selectivity of these compounds. nih.gov

Sulfonamide groups have also been successfully utilized to develop potent bioactive agents. A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were synthesized and showed promising antitubercular and antibacterial activities. nih.gov Molecular docking studies revealed that these sulfonamide derivatives exhibited potent binding affinities against the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov In another study, a series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives with a terminal sulfonamide moiety were developed as pan-RAF inhibitors with potential anti-melanoma activity. elsevierpure.com

The biological activity of imidazo[2,1-b]thiazole derivatives is often highly sensitive to minor structural modifications. This sensitivity underscores the importance of precise molecular design in developing targeted therapeutic agents.

For example, in a series of imidazo[2,1-b]thiazole-based chalcone derivatives, subtle changes in the substitution pattern on the chalcone moiety led to significant differences in their anticancer activity. researchgate.net Similarly, the antiviral and antimycobacterial activities of spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were found to be dependent on the specific substitutions on the spiro ring system. nih.gov This high degree of sensitivity allows for the fine-tuning of the biological properties of these compounds to achieve desired therapeutic effects.

Molecular Architecture and Conformational Dynamics Affecting Activity

The imidazo[2,1-b]thiazole core is a relatively flat, aromatic bicyclic system. researchgate.net This planarity can facilitate π-π stacking interactions with aromatic residues in the active sites of target proteins. The fusion of additional rings can alter this planarity and introduce specific conformational preferences that may be crucial for binding. For instance, the synthesis of 7-aryl-3-(α-naphthyl)-imidazo[2,1-b]-1,3,4-thiadiazolo[2,3-c]-s-triazoles results in a more complex three-dimensional structure compared to the parent imidazo[2,1-b]thiazole ring. researchgate.net

Conformational dynamics, or the ability of a molecule to adopt different shapes, also plays a role. The presence of flexible side chains allows the molecule to adapt its conformation to fit into a binding pocket, potentially enhancing its affinity and activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can help in understanding the key physicochemical properties that govern the activity and in predicting the activity of new, unsynthesized compounds.

Comparative Analysis with Analogous Heterocyclic Systems

The biological activity of the imidazo[2,1-b]thiazole scaffold can be better understood by comparing it with structurally related heterocyclic systems. Isosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, is a key strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. Key analogous systems for comparison include imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoles and benzo[d]imidazo[2,1-b]thiazoles.

Imidazo[2,1-b]thiazoles versus Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoles

The replacement of the thiazole (B1198619) ring in imidazo[2,1-b]thiazole with a 1,3,4-thiadiazole (B1197879) ring to form imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole can significantly impact biological activity. Both scaffolds are considered bio-isosteric replacements for tetramisole (B1196661) and its enantiomers, levamisole (B84282) and dexamisole. researchgate.net

Studies on imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives have demonstrated a range of biological activities, including cytostatic and antifungal effects. researchgate.netresearchgate.net For instance, a series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives were synthesized and evaluated for their anticancer activities against three different cancer cell lines. researchgate.net Similarly, other derivatives of this scaffold have shown cytostatic activity against human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), and murine leukemia cell line (L1210). researchgate.net

The key structural difference lies in the composition of the five-membered ring fused to the imidazole (B134444). In imidazo[2,1-b]thiazole, this is a thiazole ring containing one sulfur and one nitrogen atom. In imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole, it is a thiadiazole ring with one sulfur and two nitrogen atoms. This alteration in the number and position of heteroatoms affects the electronic distribution, geometry, and hydrogen bonding capacity of the molecule, which in turn influences its interaction with biological targets.

Table 1: Comparison of Biological Activities

Heterocyclic SystemReported Biological ActivitiesReference
Imidazo[2,1-b]thiazoleAntiviral, Antimycobacterial, Anticancer, Carbonic Anhydrase Inhibition nih.govacs.orgnih.govnih.gov
Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoleCytostatic, Antifungal, Anticancer researchgate.netresearchgate.net

Imidazo[2,1-b]thiazoles versus Benzo[d]imidazo[2,1-b]thiazoles

The fusion of a benzene (B151609) ring to the imidazo[2,1-b]thiazole core results in the benzo[d]imidazo[2,1-b]thiazole system. This extension of the aromatic system significantly alters the molecule's size, lipophilicity, and electronic properties, leading to a different pharmacological profile.

A study on 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives revealed potent antitubercular and antibacterial activities. nih.gov The antitubercular activity against Mycobacterium tuberculosis showed minimum inhibitory concentrations (MICs) ranging from 1.6 to 12.5 µg/mL. nih.gov Notably, compounds with dichloro substitutions on the phenyl ring exhibited significant antibacterial activity against Gram-positive bacteria, with MICs as low as 6.25 µg/mL for Staphylococcus aureus and Bacillus subtilis. nih.gov

The introduction of the benzo group creates a more rigid and planar structure, which can enhance binding to specific biological targets through increased van der Waals and pi-pi stacking interactions. The sulfonamide group in these derivatives also plays a crucial role in their biological activity.

Table 2: Antitubercular Activity Comparison

Compound ClassOrganismActivity (MIC)Reference
Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivativesMycobacterium tuberculosis1.6 - 12.5 µg/mL nih.gov
Spirothiazolidinone derivatives of imidazo[2,1-b]thiazoleMycobacterium tuberculosisPromising activity reported nih.govnih.gov

Broader Context of Fused Heterocyclic Systems

The imidazo[2,1-b]thiazole system belongs to a larger family of fused heterocyclic compounds with bridgehead nitrogen atoms. nih.gov A review of these systems highlights the importance of isosteric analogues such as pyrrolothiazoles, imidazothiadiazoles, and imidazotriazoles in drug discovery. nih.gov The synthesis and biological evaluation of these related heterocycles provide a broader understanding of the pharmacophoric requirements for specific therapeutic targets. The versatility of the imidazo[2,1-b]thiazole nucleus is further demonstrated by its incorporation into more complex structures, such as 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines, which have been investigated as calcium channel blockers. researchgate.net

Molecular Mechanisms of Biological Interaction and Pharmacological Relevance

Enzyme Inhibition Studies

Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have been extensively studied as inhibitors of several enzyme families, demonstrating potential for therapeutic applications.

The modulation of protein kinases is a key mechanism through which imidazo[2,1-b]thiazole derivatives exert their effects.

RAF Inhibition: A series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives with a terminal sulfonamide moiety have been identified as potent pan-RAF inhibitors. researchgate.net BRAF, a component of the MAPK cascade, can become hyperactivated through mutations like V600E, leading to uncontrolled cell growth. researchgate.net Compounds that inhibit both wild-type and mutated forms of RAF are sought to overcome resistance to selective inhibitors. In one study, a derivative with a cyclic sulfamide (B24259) moiety, compound 38a , demonstrated significant pan-RAF inhibitory activity and was effective in inhibiting the phosphorylation of downstream targets MEK and ERK. researchgate.netnih.gov

FAK Inhibition: Focal Adhesion Kinase (FAK) is another important target for this class of compounds. A new class of imidazo[2,1-b] nih.govnih.govacs.orgthiadiazole derivatives was evaluated for their ability to inhibit FAK phosphorylation. nih.gov The antiproliferative and antimigratory activity of compounds 1a and 1b in mesothelioma cells was associated with the inhibition of phospho-FAK. nih.gov These compounds showed promising antitumor activity with IC50 values ranging from 0.59 to 2.81 μM. nih.gov

RSK2 Inhibition: A series of imidazo[2,1-b]thiazole guanylhydrazones have been identified as inhibitors of p90 ribosomal S6 kinase 2 (RSK2). researchgate.net A detailed investigation of one of the most active compounds showed a high degree of selectivity for RSK2 inhibition over other related kinases. researchgate.net The study found that a small subset of these compounds potently inhibits both RSK2 kinase activity and the growth of tumor cells in vitro. researchgate.net

Imidazo[2,1-b]thiazole derivatives have been designed as selective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

A series of imidazo[2,1-b]thiazole analogs featuring a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated for their COX-2 inhibitory activity. researchgate.net All tested compounds in this series proved to be selective inhibitors of the COX-2 isoenzyme, with IC50 values in the potent range of 0.08-0.16 µM. nih.govresearchgate.net The potency and selectivity were influenced by the nature and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.govresearchgate.net

Notably, the compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) was identified as a highly potent and selective COX-2 inhibitor. nih.govresearchgate.net It exhibited an IC50 value of 0.08 µM for COX-2 and over 100 µM for COX-1, resulting in a high selectivity index. researchgate.net Molecular docking studies suggested that the para-SO2Me group forms a hydrogen bond with the amino group of Arg513 in the active site of the COX enzyme. nih.gov

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a >1000.08>1250

Data sourced from a study on new imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors. researchgate.net

Sulfonamide derivatives of the imidazo[2,1-b]thiazole scaffold have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. These zinc-containing metalloenzymes are involved in crucial physiological processes. nih.gov

A series of imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides were described as carbonic anhydrase inhibitors. sigmaaldrich.com These compounds were noted for their lipophilicity, which allows for better penetration into the central nervous system compared to drugs like acetazolamide (B1664987) and methazolamide. sigmaaldrich.com

One specific derivative, Carbonic anhydrase inhibitor 6 (compound 9b) , demonstrated potent inhibition against several hCA isoforms with the following Ki values: nih.gov

hCA IX: 9.7 nM

hCA II: 35.2 nM

hCA XII: 88.5 nM

hCA I: 91.8 nM

This indicates a degree of selectivity, with the highest potency observed for the tumor-associated isoform hCA IX.

CompoundTarget IsoformInhibition Constant (Ki)
Carbonic anhydrase inhibitor 6 (9b) hCA I91.8 nM
hCA II35.2 nM
hCA IX9.7 nM
hCA XII88.5 nM

Data sourced from MedchemExpress product information. nih.gov

The inhibitory activity of imidazo[2,1-b]thiazole derivatives extends to other enzyme systems.

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunomodulatory enzyme that is a target in various diseases. Based on the crystal structure of human IDO1, new fused heterocyclic compounds based on the imidazo[2,1-b]thiazole scaffold were designed and synthesized. Two compounds, 30 and 41 , showed promising human IDO1 inhibitory activity with IC50 values of 23 µM and 13 µM, respectively.

15-Lipoxygenase (15-LOX) Inhibition: A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were evaluated as potential inhibitors of 15-lipoxygenase. One compound, 5i , which has a 2,4,4-trimethylpentan-2-yl group, was identified as the most active, being twice as potent as the reference compound quercetin. Docking studies revealed that this compound interacts effectively with the 15-LOX enzyme, with hydrophobic interactions playing a key role in the binding process.

Based on available research, there is no information regarding the inhibitory activity of Imidazo[2,1-b]thiazol-6(5H)-one derivatives against SIRT1, DprE1, or 2,2-dialkylglycine decarboxylase. Studies on SIRT1 have shown activation rather than inhibition by some imidazo[1,2-b]thiazole derivatives.

Protein-Ligand Interactions and Cellular Pathway Modulation

Beyond direct enzyme inhibition, imidazo[2,1-b]thiazole derivatives also interact with structural proteins to modulate cellular pathways.

A significant mechanism of action for several anticancer agents based on the imidazo[2,1-b]thiazole scaffold is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Several studies have reported on conjugates of this heterocyclic system that act as potent tubulin polymerization inhibitors. For instance, 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were designed and synthesized. acs.org Compounds 5f and 5k from this series showed significant antiproliferative effects against human breast cancer cells (MCF-7) with IC50 values of 0.60 and 0.78 µM, respectively. acs.org Molecular docking studies indicated that these conjugates occupy the colchicine (B1669291) binding site of tubulin. acs.org

Similarly, a series of imidazo[2,1-b] nih.govnih.govacs.orgthiadiazole-linked oxindoles were investigated, with some compounds exhibiting potent anti-proliferative activity. nih.gov Compound 7 from this series was a potent inhibitor of tubulin polymerization with an IC50 value of 0.15 µM, which is lower than that of combretastatin (B1194345) A-4 (1.16 µM). nih.gov Docking studies also revealed that these compounds bind to the colchicine binding site of tubulin, interacting with key amino acid residues. nih.gov

Compound SeriesLead Compound(s)Biological ActivityIC50 ValueTarget Site
1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates5f , 5k Antiproliferative (MCF-7 cells)0.60 µM, 0.78 µMColchicine binding site
Imidazo[2,1-b] nih.govnih.govacs.orgthiadiazole-linked oxindoles7 Tubulin Polymerization Inhibition0.15 µMColchicine binding site

Data compiled from studies on tubulin polymerization inhibitors. nih.govacs.org

Apoptosis Induction Pathways

Derivatives of the imidazo[2,1-b]thiazole scaffold have been shown to induce programmed cell death, or apoptosis, in cancer cells through multiple pathways. The induction of apoptosis is a critical mechanism for the anticancer potential of these compounds.

One of the primary mechanisms involves the disruption of the cellular cytoskeleton. Certain imidazo[2,1-b]thiazole-chalcone and imidazo[2,1-b]thiazole-benzimidazole conjugates act as microtubule-destabilizing agents. nih.govnih.gov By binding to tubulin, these compounds inhibit its polymerization into microtubules, which are essential for cell structure, transport, and division. nih.govnih.gov This disruption leads to an arrest of the cell cycle, predominantly in the G2/M phase, which subsequently triggers apoptosis. nih.govnih.gov

The commitment to apoptosis is confirmed by several cellular events. Studies have observed key hallmarks of apoptosis following treatment with these compounds, including the activation of effector enzymes like caspase-3, the fragmentation of DNA, and the externalization of phosphatidylserine (B164497) on the cell membrane, which is detected by Annexin V-FITC assays. nih.govnih.gov Furthermore, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS). This leads to a decrease in the mitochondrial membrane potential (ΔΨm), causing mitochondrial dysfunction and initiating the intrinsic apoptotic cascade. nih.gov

Cell Proliferation Regulation

The imidazo[2,1-b]thiazole core is a key feature in several series of compounds designed to regulate cell proliferation, a hallmark of cancer. nih.gov These agents primarily exert their antiproliferative effects by interfering with critical cellular processes such as cell division and signaling.

A significant mechanism for regulating cell proliferation is the inhibition of tubulin polymerization. nih.gov By preventing the formation of functional microtubules, these compounds halt the cell cycle and prevent cancer cells from dividing. nih.govnih.gov For instance, imidazo[2,1-b]thiazole-benzimidazole conjugate 6d was found to arrest lung cancer cells (A549) in the G2/M phase of the cell cycle. nih.gov Similarly, certain imidazo[2,1-b]thiazole-chalcone conjugates also induce a G2/M phase arrest, effectively stopping proliferation. nih.gov Other derivatives, such as imidazo[2,1-b]thiazole-based aryl hydrazones, have been observed to arrest breast cancer cells in the G0/G1 phase.

Beyond microtubule disruption, imidazo[2,1-b]thiazole derivatives can also regulate cell proliferation by acting as kinase inhibitors. nih.gov Kinases are crucial enzymes in signaling pathways that control cell growth and survival. By inhibiting specific kinases, these compounds can block the signals that tell cancer cells to grow and divide.

The antiproliferative activity of these compounds has been demonstrated across a wide range of human cancer cell lines. For example, imidazo[2,1-b]thiazole-chalcone conjugates have shown cytotoxicity against cervical (HeLa), lung (A549), breast (MCF-7), and prostate (DU-145) cancer cells. nih.gov

Ion Channel Modulation (e.g., L-type Calcium Channels)

Specific derivatives of the imidazo[2,1-b]thiazole scaffold have been investigated for their ability to modulate ion channels, particularly L-type calcium channels. A series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines has been synthesized and characterized as L-type calcium channel blockers. nih.gov

These compounds' mechanism of action involves binding to L-type calcium channels, thereby blocking the influx of calcium into cells. nih.govresearchgate.net This activity has been studied in cardiac and smooth muscle tissues. nih.govresearchgate.net To better understand their selectivity, binding studies have been performed on different isoforms of the channel, specifically Cav1.2, which is prevalent in cardiac tissue, and Cav1.3. nih.govresearchgate.net These investigations, conducted on guinea pig atrial and ventricular membranes as well as on cloned Cav1.2a subunits, help to define the specific nature of the calcium-blocking activity. nih.gov Molecular modeling studies have also been employed to gain further insight into the structural basis for the compounds' affinity for the Cav1.2 and/or Cav1.3 isoforms. nih.gov

Interactions with Microbial Targets

Antitubercular Mechanisms

The imidazo[2,1-b]thiazole scaffold is a promising framework for the development of new agents against Mycobacterium tuberculosis. A notable class of these compounds, imidazo[2,1-b]thiazole-5-carboxamides (ITAs), has demonstrated potent activity through a novel mechanism of action. nih.gov

The primary molecular target for these ITAs is QcrB, a subunit of the cytochrome bcc-aa3 supercomplex. nih.gov This complex is a crucial component of the mycobacterial electron transport chain, which is essential for cellular respiration and energy (ATP) production. nih.gov By inhibiting QcrB, these compounds disrupt the electron flow, thereby halting energy generation and leading to the death of the mycobacterium. nih.gov The efficacy of this mechanism has been observed in chronic murine models of tuberculosis. nih.gov Other derivatives, such as 2-chloro-6-phenylimidazo[2,1-b]thiazole and its 5-nitroso analog, have also shown significant antitubercular activity.

Antibacterial Mechanisms

Derivatives of imidazo[2,1-b]thiazole have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. mdpi.com One of the more clearly defined mechanisms of action is the inhibition of DNA gyrase. nih.gov

Specifically, a series of 5,6-dihydroimidazo[2,1-b]thiazoles has been identified as being active against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A DNA gyrase supercoiling assay indicated that these compounds likely exert their antimicrobial action by targeting and inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

Other related heterocyclic structures, such as fused imidazo[2,1-b]-1,3,4-thiadiazoles, have shown moderate activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com Additionally, certain thiocyano derivatives of imidazo[2,1-b]thiazole have been noted for their broad spectrum of activity, which is beneficial for treating infections while having a reduced impact on beneficial microbiota like Lactobacillus species.

Antifungal Mechanisms

The imidazo[2,1-b]thiazole nucleus is also present in compounds with documented antifungal properties. mdpi.com Research has shown that derivatives of this scaffold exhibit inhibitory activity against various fungal pathogens.

For instance, fused imidazo[2,1-b]-1,3,4-thiadiazole compounds have demonstrated slight to moderate activity against the common opportunistic fungus Candida albicans. mdpi.com Similarly, newly synthesized imidazolone (B8795221) and oxazepine derivatives bearing the imidazo[2,1-b]thiazole core showed moderate to strong inhibitory action against fungal strains. Thiocyano derivatives have also been highlighted for their activity against fungi implicated in genitourinary infections. While the antifungal activity is established, detailed mechanistic studies defining the specific molecular targets or pathways in fungi are not as extensively documented as their antibacterial or anticancer counterparts.

Other Significant Biological Activities

The versatile imidazo[2,1-b]thiazole scaffold is the core of molecules that exhibit a wide range of important biological activities beyond antiviral effects. mdpi.comnih.gov

Derivatives of imidazo[2,1-b]thiazole have been investigated for their potential as antimalarial agents. In vitro evaluations against the Plasmodium falciparum 3D7 strain have shown that certain compounds based on this scaffold possess significant antimalarial activity. researchgate.net Some of these derivatives displayed greater potency than quinine, a conventional antimalarial drug, highlighting their potential as a basis for developing new treatments for malaria. researchgate.net

A significant mechanism of anti-inflammatory action for some imidazo[2,1-b]thiazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov COX-2 is an inducible enzyme involved in pathological inflammatory processes, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A series of imidazo[2,1-b]thiazole analogues featuring a methyl sulfonyl COX-2 pharmacophore were synthesized and found to be potent and selective inhibitors of the COX-2 isoenzyme. nih.gov The potency and selectivity were influenced by the nature and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.gov

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)>1000.08>1250 nih.gov

The imidazo[2,1-b]thiazole core is central to well-established anthelmintic drugs. mdpi.comnih.gov The most notable example is Levamisole (B84282), the levorotatory isomer of tetramisole (B1196661). nih.gov Levamisole, chemically known as (6S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, is widely used for its potent anthelmintic activity and also possesses significant immunomodulatory properties. nih.gov The proven efficacy of this class of compounds has cemented the role of the imidazo[2,1-b]thiazole scaffold in the field of veterinary and human anti-parasitic medicine. nih.govnih.gov

Certain derivatives of the imidazo[2,1-b]thiazole structure have been shown to possess antihypertensive activity. mdpi.comnih.gov One study involved the synthesis of a series of imidazo[2,1-b]thiazoles that incorporated a 2,6-dichlorophenyl group, either as a hydrazone or an amide. nih.gov When these compounds were tested in rats, it was discovered that antihypertensive activity was specifically associated with compounds that had a chlorine atom at the 6-position of the imidazo[2,1-b]thiazole ring, demonstrating a clear structure-activity relationship for this effect. nih.gov

The biological activity of the imidazo[2,1-b]thiazole nucleus extends to agrochemical applications. mdpi.comnih.gov Various derivatives have been synthesized and investigated for their herbicidal properties. scilit.com Specific examples include 5-formylimidazo[2,1-b]thiazoles and 5-haloimidazo[2,1-b]thiazoles, which have demonstrated herbicidal activity. scilit.com The development of sulfonylurea compounds containing the imidazo[2,1-b]thiazole moiety further underscores the utility of this scaffold in creating agents for weed control. scilit.com

Immunomodulatory Aspects

The imidazo[2,1-b]thiazole nucleus is notably present in compounds known for their significant immunomodulatory properties. nih.gov The most prominent example is Levamisole, the levorotatory isomer of the anthelmintic drug Tetramisole. nih.gov Beyond its primary use against parasitic worm infections, Levamisole is well-established as an agent that can restore depressed immune function. nih.govnih.gov

The established clinical use and immunomodulatory effects of Levamisole have spurred scientific interest in the broader imidazo[2,1-b]thiazole class as a source of new immunomodulating agents. nih.gov Researchers are exploring how modifications to the core structure can lead to novel derivatives with tailored effects on the immune system. The structural similarity of new imidazo[2,1-b]-1,3,4-thiadiazole systems to Levamisole suggests their potential to mitigate the adverse effects of cytotoxic drugs on the immune system, making this an appealing area of investigation. nih.gov The development of hybrid molecules that combine the imidazo[2,1-b]thiazole pharmacophore with other bioactive frameworks is a strategic approach in the quest for new and more potent chemotherapeutics and immunomodulators. nih.gov

Modulation of Cytoprotective Enzymes (e.g., NAD(P)H Quinone Reductase 1)

NAD(P)H Quinone Reductase 1 (NQO1) is a critical cytoprotective enzyme that plays a key role in cellular defense against oxidative stress. mdpi.com It is a flavoprotein that catalyzes the two-electron reduction of highly reactive quinones to more stable hydroquinones, thereby preventing the generation of reactive oxygen species. mdpi.com

Research into synthetic derivatives of imidazo[2,1-b]thiazole has revealed their potential to interact with and modulate the activity of such reductase enzymes. A study involving a series of imidazo[2,1-b]thiazoles and 2,3-dihydroimidazo[2,1-b]thiazoles linked to a Coenzyme Q₀ (a ubiquinone) moiety investigated their effects on mitochondrial complex I, also known as NADH:ubiquinone reductase. nih.gov

The findings indicated that these novel ubiquinone-imidazo[2,1-b]thiazole compounds act as inhibitors of NADH-Q₁ reductase activity. nih.gov The inhibitory concentration (IC₅₀) for this activity was found to be in the micromolar range, from 0.25 to 0.96 μM. nih.gov The study suggested that the imidazothiazole portion of the molecule, when substituted in place of the natural isoprenoid side chain on the quinone ring, enhances this inhibitory effect. nih.gov However, the benzoquinone moiety in these synthetic compounds showed a diminished capacity to accept electrons from complex I. nih.gov This suggests that their interaction with the physiological ubiquinone-reduction site is only partial. nih.gov

An interesting contrast was observed in their effect on mitochondrial membrane permeability. While Coenzyme Q₀ is known to inhibit the mitochondrial permeability transition pore, these new imidazo[2,1-b]thiazole derivatives were found to be inducers of this phenomenon. nih.gov

Interactive Data Table: Effects of Ubiquinone-Imidazo[2,1-b]thiazole Derivatives on Mitochondrial Function

Compound ClassTarget EnzymeObserved EffectIC₅₀ Range (µM)Effect on Mitochondrial Permeability Transition
Ubiquinone-imidazo[2,1-b]thiazolesNADH:ubiquinone reductase (Complex I)Inhibition of NADH-Q₁ activity nih.gov0.25 - 0.96 nih.govInducer nih.gov
Coenzyme Q₀ (Reference)NADH:ubiquinone reductase (Complex I)Electron acceptorNot applicableInhibitor nih.gov

Computational Chemistry and Theoretical Investigations of Imidazo 2,1 B Thiazol 6 5h One

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Imidazo[2,1-b]thiazol-6(5H)-one derivatives, docking simulations have been instrumental in elucidating their binding modes within the active sites of various biological targets. These studies have revealed key interactions, such as hydrogen bonds and pi-stacking, that govern the binding affinity and inhibitory potential of these compounds. nih.gov For instance, docking studies of Imidazo[2,1-b]thiazole (B1210989) derivatives against targets like Glypican-3 (GPC-3) protein, implicated in hepatocellular carcinoma, have shown strong binding affinities, with docking scores ranging from -6.90 to -10.30 kcal/mol. nih.gov These findings correlate well with their observed anti-proliferative efficacy. nih.govresearchgate.net

Similarly, molecular docking has been employed to understand the antimicrobial potential of Imidazo[2,1-b]thiazole derivatives. Docking these compounds into the active site of enzymes like Thymidylate kinase from Pseudomonas aeruginosa has provided insights into their antibacterial activity. bio-conferences.org The calculated binding energies and interaction patterns help in rationalizing the observed minimum inhibitory concentrations (MICs). bio-conferences.org Furthermore, docking studies on targets such as pantothenate synthetase have been crucial in identifying potential antitubercular agents among Imidazo[2,1-b]thiazole derivatives. jpsionline.comnih.gov The negative dock scores indicate a higher binding affinity and reactivity of the compounds. jpsionline.com

Interactive Table: Molecular Docking of Imidazo[2,1-b]thiazole Derivatives

Derivative Target Protein Docking Score (kcal/mol) Key Interactions Reference
Compound 12 Glypican-3 (GPC-3) -10.30 Hydrogen bonding, pi-stacking nih.gov
Compound 6a Glypican-3 (GPC-3) -9.11 Hydrogen bond with SER136 nih.gov
ITC-1 Thymidylate kinase -7.085 Not specified bio-conferences.org
ITC-3 Thymidylate kinase -7.177 Not specified bio-conferences.org
Compound 6a1 Pantothenate synthetase -9.7 Not specified jpsionline.com

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its analogs, DFT calculations provide a deep understanding of their electronic properties, which are intrinsically linked to their reactivity and biological activity. These studies often involve optimizing the molecular geometry and calculating various electronic parameters. scirp.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

To understand the dynamic nature of the interaction between Imidazo[2,1-b]thiazole derivatives and their biological targets, researchers employ molecular dynamics (MD) simulations. These simulations provide a detailed picture of the conformational changes and stability of the ligand-protein complex over time. nih.gov For instance, MD simulations have been used to assess the stability of the binding of potent Imidazo[2,1-b]thiazole-based inhibitors to their target proteins, confirming the stability of the interactions predicted by molecular docking. nih.govnih.gov

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. nih.gov The MESP map visually represents the electrostatic potential on the electron density surface, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For Imidazo[2,1-b]thiazole derivatives, MESP analysis helps in identifying the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding, which is crucial for target recognition and binding. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.org

For Imidazo[2,1-b]thiazole derivatives, FMO analysis helps in understanding their reactivity and potential to interact with biological targets. scirp.org Global reactivity descriptors, such as chemical hardness (η) and softness (S), derived from HOMO and LUMO energies, provide further insights into the molecule's stability and reactivity. scirp.org

Interactive Table: Frontier Molecular Orbital Properties of a Theoretical Imidazo[1,2-a]pyridine Derivative (as an illustrative example)

Parameter Value (eV)
ℰHOMO Varies
ℰLUMO Varies
Energy Gap (Δℰ) Varies

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In the process of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used to evaluate these properties computationally. mdpi.com For Imidazo[2,1-b]thiazole derivatives, these predictions help in the early identification of compounds with favorable drug-like properties, such as good oral bioavailability and metabolic stability. nih.govnih.gov By predicting properties like aqueous solubility, blood-brain barrier penetration, and potential for toxicity, researchers can prioritize the most promising lead compounds for further development, thereby reducing the time and cost associated with drug discovery. nih.govmdpi.comnih.gov

In Silico Analysis for Drug-Likeness (e.g., SWISSADME)

In the early stages of drug discovery, computational models serve as a critical alternative to expensive and time-consuming experimental procedures for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov The concept of "drug-likeness" is a qualitative assessment of a molecule's potential to become an oral drug, primarily concerning its bioavailability. nih.gov Web-based tools like SwissADME are widely utilized to evaluate the pharmacokinetic, physicochemical, and drug-likeness characteristics of small molecules based on their structure. nih.govnih.gov This analysis helps filter chemical libraries to prioritize compounds with a higher probability of exhibiting favorable pharmacokinetic profiles. nih.gov

While specific in silico drug-likeness data for the parent compound this compound is not extensively detailed in the cited literature, comprehensive studies have been performed on structurally related imidazo[2,1-b]thiazole derivatives and their bioisosteres, such as imidazo[2,1-b] nih.govsemanticscholar.orgresearchgate.netthiadiazoles. nih.govresearchgate.net These analyses provide a valuable framework for understanding the potential drug-like properties of this class of heterocyclic compounds.

The SwissADME platform calculates a range of parameters crucial for predicting a compound's behavior in the body. nih.gov Key areas of evaluation include physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and adherence to established drug-likeness rules. nih.gov

Physicochemical Properties and Lipophilicity

Lipophilicity is a fundamental physicochemical parameter that significantly influences a molecule's absorption, distribution, protein binding, and transport processes. nih.govresearchgate.net It is commonly expressed as Log P, the logarithm of the partition coefficient between a non-polar and polar phase, typically n-octanol and water. researchgate.net The SwissADME tool provides several predicted Log P values, with CLogP being a widely accepted standard. nih.gov

For a series of related imidazo[2,1-b] nih.govsemanticscholar.orgresearchgate.netthiadiazole derivatives, calculated CLogP values were found to range from 2.01 to 4.77, indicating varied lipophilicity based on the substituents. nih.gov The analysis also includes other key descriptors such as molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond acceptors and donors, which are critical for evaluating membrane permeability and drug-likeness rules. nih.govnih.gov

Table 1: Representative Physicochemical Properties for Imidazo[2,1-b]thiazole Analogs

Parameter Description Typical Value Range for Analogs nih.gov
Molecular Weight (MW) The mass of a molecule in g/mol. 250 - 450
CLogP A calculated logarithm of the octanol/water partition coefficient. 2.01 - 4.77
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms in a molecule. 60 - 100 Ų
H-bond Acceptors Number of hydrogen bond acceptors (N, O atoms). 5 - 8
H-bond Donors Number of hydrogen bond donors (NH, OH groups). 1 - 2

Pharmacokinetics and Drug-Likeness Rules

The SwissADME tool predicts several key pharmacokinetic parameters. For related imidazo[2,1-b] nih.govsemanticscholar.orgresearchgate.netthiadiazole derivatives, studies have shown generally good predicted gastrointestinal (GI) absorption. nih.gov The blood-brain barrier (BBB) permeation prediction is another critical factor, and for these analogs, it was generally found to be negative. nih.gov

The platform also assesses whether a compound is a likely substrate for P-glycoprotein (P-gp), a key efflux pump, or an inhibitor of major Cytochrome P450 (CYP) isoenzymes, which is crucial for predicting drug-drug interactions. nih.govnih.gov The analysis of imidazo[2,1-b]thiazole analogs indicated they were not P-gp substrates and showed potential for inhibiting some CYP isoforms. nih.gov

Drug-likeness is often assessed using established rules such as Lipinski's Rule of Five, which sets criteria for properties like Log P, molecular weight, and hydrogen bond donors/acceptors to ensure good absorption and permeation. semanticscholar.org The SwissADME output for imidazo[2,1-b]thiazole analogs confirmed that the studied compounds generally adhered to Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules, indicating a favorable drug-like profile with a high bioavailability score. nih.gov

Table 2: Predicted ADME and Drug-Likeness Parameters for Imidazo[2,1-b]thiazole Analogs

Parameter Prediction Significance
Gastrointestinal (GI) Absorption High nih.gov Predicts the extent of absorption after oral administration.
Blood-Brain Barrier (BBB) Permeation No nih.gov Indicates if the compound is likely to cross into the central nervous system.
P-gp Substrate No nih.gov Predicts if the compound is likely to be actively pumped out of cells.
CYP Isoform Inhibition Yes (for some isoforms) nih.gov Suggests potential for metabolic drug-drug interactions.
Lipinski's Rule Violations 0 nih.gov Indicates good oral bioavailability potential.
Bioavailability Score 0.55 nih.govresearchgate.net A score indicating good absorption and drug-like characteristics.

The BOILED-Egg Model

A helpful visualization provided by SwissADME is the Brain Or IntestinaL EstimateD Permeation (BOILED-Egg) model. nih.gov This graph plots the molecule's lipophilicity (WLOGP) against its polarity (TPSA). Molecules falling within the white region of the ellipse are predicted to be well-absorbed by the gastrointestinal tract, while those in the yellow region (yolk) are predicted to permeate the blood-brain barrier. researchgate.netswissadme.ch For the studied imidazo[2,1-b]thiazole analogs, the model confirmed their high probability of GI absorption. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Imidazo[2,1-b]thiazol-6(5H)-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The proton NMR spectra of Imidazo[2,1-b]thiazole (B1210989) derivatives display characteristic signals that confirm the presence of the core structure and any substituents. For instance, in a series of 3-(5-(substituted amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-ones, the proton on the imidazole (B134444) ring typically appears as a singlet in the downfield region, often around δ 8.42-8.66 ppm. mdpi.com Protons on the thiazole (B1198619) ring also show distinct signals. mdpi.com The chemical shifts and coupling constants of protons on substituent groups provide further structural confirmation. mdpi.comnih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The carbonyl carbon of the thiazolone ring is a key indicator, typically resonating at a significantly downfield chemical shift. For example, in several derivatives, this carbon appears around δ 176.0 ppm. mdpi.com The carbons of the imidazole and thiazole rings also have characteristic chemical shifts, which can be influenced by the nature of the substituents. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[2,1-b]thiazole Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one8.66 (s, 1H), 8.34 (d, J = 8.0 Hz, 1H), 7.73–7.69 (m, 1H), 7.54 (d, J = 8.4 Hz, 1H), 7.47 (d, J = 4.5 Hz, 1H), 7.44 (d, J = 7.9 Hz, 1H), 6.72 (d, J = 4.5 Hz, 1H), 4.90 (s, 1H), 1.05 (s, 9H)176.0, 156.0, 155.6, 145.6, 133.6, 130.4, 130.3, 126.4, 125.3, 124.2, 121.4, 118.3, 118.2, 111.1, 55.6, 29.7 mdpi.com
3-(5-(Benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one8.45 (s, 1H), 8.27 (dd, J = 8.0, 1.4 Hz, 1H), 7.71–7.67 (m, 1H), 7.49 (d, J = 8.0 Hz, 1H), 7.45–7.41 (m, 1H), 7.27–7.25 (m, 1H), 7.13–7.10 (m, 2H), 7.09–7.06 (m, 3H), 6.71 (d, J = 4.5 Hz, 1H), 5.69 (s, 1H), 4.06 (s, 1H)176.3, 156.0, 155.1, 139.5, 133.6, 132.2, 128.5, 128.4, 127.2, 126.4, 125.3, 124.2, 118.2, 117.3, 111.8, 53.6 mdpi.com
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone8.03 (s, 1H), 7.76 (d, J = 2.1 Hz, 2H), 7.74 (d, J = 2.2 Hz, 3H), 7.68 (d, J = 7.2 Hz, 2H), 7.65 (s, 1H), 6.94 (d, J = 8.8 Hz, 2H), 3.77 (s, 7H), 3.04 (s, 4H)159.2, 159.1, 148.1, 146.8, 135.6, 134.0, 130.1, 128.1, 127.2, 126.7, 124.6, 117.0, 114.6, 109.5, 55.7, 46.3 nih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, these techniques are particularly useful for confirming the presence of the carbonyl (C=O) and amine (N-H) groups.

The characteristic absorption bands observed in the IR spectra provide clear evidence for the key structural features. The C=O stretching vibration of the thiazolone ring typically appears in the range of 1629-1638 cm⁻¹. mdpi.com The N-H stretching vibration, when present in substituted derivatives, is observed around 3282-3286 cm⁻¹. mdpi.comnih.gov Other bands corresponding to C-N, C-S, and aromatic C-H stretching and bending vibrations further corroborate the structure. researchgate.net

Table 2: Key IR and FT-IR Absorption Bands for Imidazo[2,1-b]thiazole Derivatives
CompoundC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Reference
3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one16293286 mdpi.com
3-(5-(Benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one16313282 mdpi.com
5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b] mdpi.comnih.govthiadiazol-2-yl]-1H-indole-3609 nih.gov

Mass Spectrometry (MS) Techniques (LC-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

ESI-MS is particularly useful for ionizing these compounds, typically forming protonated molecules [M+H]⁺. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. mdpi.comnih.gov This is crucial for distinguishing between compounds with similar nominal masses. shimadzu.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information. nih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Imidazo[2,1-b]thiazole Derivatives
CompoundCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one340.1114340.1118 mdpi.com
3-(5-(Benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one374.0957374.0963 mdpi.com
(5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone481.13626481.13497 nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable structural information in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and conformational details of the this compound core and its substituents. The resulting crystal structure is the gold standard for structural confirmation and can reveal subtle stereochemical features and intermolecular interactions within the crystal lattice.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. It is widely used to monitor the consumption of starting materials and the formation of products during a reaction. mdpi.comresearchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of chromatographic conditions (stationary phase and mobile phase). mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both qualitative and quantitative analysis. It offers high resolution and sensitivity for separating complex mixtures and determining the purity of compounds. rsc.org By using a suitable stationary phase (e.g., C18 column) and mobile phase, baseline separation of the target compound from impurities can be achieved. shimadzu.comdaneshyari.com The retention time of the compound is a key parameter for its identification, and the peak area is proportional to its concentration, allowing for accurate purity assessment. daneshyari.com

Table 4: Chromatographic Data for Imidazo[2,1-b]thiazole Derivatives
CompoundTechniqueMobile PhaseRf / Retention TimeReference
3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-oneTLCHexanes–AcOEt = 7/3; v/v0.38 mdpi.comresearchgate.net
3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-oneTLCHexanes–AcOEt = 7/3; v/v0.31 mdpi.com
Isoconazole Nitrate (an imidazole derivative)HPLC80% acetonitrile: 20% methanolNot Specified daneshyari.com

Melting Point Determination

Melting point is a fundamental physical property used to characterize a crystalline solid and as an indicator of its purity. A pure crystalline compound typically has a sharp and well-defined melting point range. The presence of impurities usually leads to a depression and broadening of the melting point range. For various synthesized Imidazo[2,1-b]thiazole derivatives, reported melting points serve as a crucial parameter for their identification and characterization. mdpi.comnih.govnih.gov

Table 5: Melting Points of Various Imidazo[2,1-b]thiazole Derivatives
CompoundMelting Point (°C)Reference
3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one228 mdpi.com
3-(5-(Cyclohexylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one170 mdpi.com
(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-(4-methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)methanone216–218 nih.gov
5-Methoxy-3-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b] mdpi.comnih.govthiadiazol-2-yl]-5-methoxy-1H-indole261–262 nih.gov

Applications of Imidazo 2,1 B Thiazol 6 5h One in Organic Synthesis

Utility as a Synthon for Complex Heterocyclic Architectures

The Imidazo[2,1-b]thiazol-6(5H)-one core is a prominent synthon for elaborating complex heterocyclic structures, primarily through reactions involving its active methylene (B1212753) group at the C-5 position (or C-2 position depending on the nomenclature system). researchgate.netbiointerfaceresearch.com A cornerstone of its synthetic utility is the Knoevenagel condensation, a nucleophilic addition of a carbon acid to an aldehyde or ketone. In this context, the CH2 group of the imidazo[2,1-b]thiazolone ring acts as the active methylene component. biointerfaceresearch.comresearchgate.net

The reaction typically involves heating the imidazo[2,1-b]thiazolone with a variety of aromatic aldehydes in a suitable solvent like acetic acid, often in the presence of a base catalyst such as anhydrous sodium acetate. researchgate.netbiointerfaceresearch.com This condensation yields 5-arylidene derivatives, which are themselves important intermediates for further functionalization or as final target molecules. researchgate.neturan.ua The choice of aldehyde allows for the introduction of diverse substituents onto the heterocyclic core, enabling the creation of large libraries of compounds. researchgate.net This strategy has been successfully employed to synthesize a wide range of derivatives with varied electronic and steric properties. biointerfaceresearch.com

Table 1: Synthesis of (Z)-2-arylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one Derivatives via Knoevenagel Condensation researchgate.netbiointerfaceresearch.com
Aldehyde ReactantReaction ConditionsYield (%)Reference
3-HydroxybenzaldehydeAcOH, NaOAc, Reflux, 3h62 researchgate.net
4-CarboxybenzaldehydeAcOH, NaOAc, Reflux, 3h65 researchgate.net
4-Hydroxy-3,5-dimethoxybenzaldehydeAcOH, NaOAc, Reflux, 3h64 biointerfaceresearch.com
4-Hydroxy-3-iodo-5-methoxybenzaldehydeAcOH, NaOAc, Reflux, 3h71 biointerfaceresearch.com

Building Block in Multicomponent Reactions (MCRs)

While the imidazo[2,1-b]thiazole (B1210989) scaffold itself is often synthesized via multicomponent reactions such as the Groebke–Blackburn–Bienaymé reaction, its derivatives can also serve as crucial building blocks in subsequent MCRs to generate highly complex molecular scaffolds. mdpi.comsciforum.net A notable example involves the use of a 5-arylidene-imidazo[2,1-b]thiazol-6(5H)-one derivative as the dipolarophile in a [3+2] cycloaddition reaction. mdpi.com

In one specific application, (Z)-2-(4-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one was utilized in a one-pot, three-component reaction with a 6-chloroisatin and (R)-thiazolidine-4-carboxylic acid. mdpi.com This reaction proceeds through the in-situ generation of an azomethine ylide from the isatin and the secondary amino acid. The ylide then undergoes a [3+2] cycloaddition with the exocyclic double bond of the imidazo[2,1-b]thiazolone derivative, which acts as the ethylene-based reactant. This sophisticated MCR approach affords a novel and complex bis-spiro compound, stereoselectively grafting a spirooxindole framework onto the imidazo[2,1-b]thiazole core. mdpi.com This demonstrates the utility of the imidazo[2,1-b]thiazolone scaffold in constructing intricate, three-dimensional structures through the efficiency of multicomponent strategies. mdpi.com

Rational Design of Fused Ring Systems Based on the Imidazo[2,1-b]thiazole Core

The rational design of novel fused heterocyclic systems is a key strategy in medicinal and materials chemistry. The this compound core and its derivatives provide an excellent platform for such designs. The arylidene derivatives obtained from the Knoevenagel condensation (as described in section 8.1) are particularly useful intermediates for subsequent cyclization reactions, leading to the formation of new fused rings. researchgate.net

A clear example of this rational design is the synthesis of imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivatives. researchgate.net In this synthetic route, the previously synthesized (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b] researchgate.neturan.uathiazol-3(2H)-one is treated with hydroxylamine. The reaction proceeds via condensation, leading to the formation of a new, fused isoxazole ring. This creates a more complex tetracyclic system where the new isoxazole ring is fused to the thiazole (B1198619) portion of the original core. This targeted, stepwise approach allows for the deliberate construction of polycyclic frameworks with potential applications in various fields of chemical research. researchgate.net

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one
(Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one
3-Hydroxybenzaldehyde
4-Carboxybenzaldehyde
4-Hydroxy-3,5-dimethoxybenzaldehyde
4-Hydroxy-3-iodo-5-methoxybenzaldehyde
(Z)-2-(4-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one
6-chloroisatin
(R)-thiazolidine-4-carboxylic acid
3-(aryl)-2,7-tetrahydroimidazo[2,1-b] researchgate.neturan.uathiazolo[5,4-d]isoxazole
Hydroxylamine

Emerging Research Avenues and Future Trajectories for Imidazo 2,1 B Thiazol 6 5h One

Development of Next-Generation Therapeutic Agents

The core structure of imidazo[2,1-b]thiazole (B1210989) serves as a valuable starting point for the design of novel therapeutic agents. Researchers are actively exploring derivatives to enhance efficacy and overcome limitations of existing treatments.

One promising area is the development of antiproliferative agents . nih.govnih.gov Numerous derivatives of imidazo[2,1-b]thiazoles have been reported as potent inhibitors of cancer cell growth, acting through various mechanisms such as kinase inhibition and tubulin polymerization inhibition. nih.govnih.gov For instance, new imidazo[2,1-b]thiazole-based aryl hydrazones have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. nih.gov Some of these compounds, particularly 9i and 9m, showed significant cytotoxicity against the MDA-MB-231 breast cancer cell line. nih.gov

Furthermore, the development of antiviral and antimycobacterial agents is a key focus. nih.govnih.gov A series of novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole have been synthesized. nih.govnih.gov Among these, compounds 5a-c displayed promising antitubercular activity, while others showed potential against viruses like Coxsackie B4, Feline corona, and Feline herpes. nih.govnih.gov The search for new drugs against Parvovirus B19 has also led to the synthesis of 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives, some of which have shown inhibitory activity on viral replication. nih.gov

Recent studies have also explored imidazo[2,1-b]thiazole derivatives as potential treatments for parasitic infections. For example, derivatives incorporating sulfonate and sulfamate (B1201201) groups have shown anti-amoebic properties against Naegleria fowleri, the "brain-eating amoeba". hw.ac.uknih.gov

Exploration of Novel Biological Targets and Pathways

A critical aspect of advancing imidazo[2,1-b]thiazole research is the identification of new biological targets and the elucidation of their mechanisms of action. This exploration opens up new therapeutic possibilities for a range of diseases.

One area of intense investigation is the role of imidazo[2,1-b]thiazole derivatives as kinase inhibitors . nih.gov These compounds have shown potential in targeting kinases involved in cancer progression, such as BRAF, a key component of the MAPK signaling pathway. elsevierpure.com Mutations in BRAF can lead to uncontrolled cell growth, and developing potent pan-RAF inhibitors is a major goal. elsevierpure.com A series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives with a terminal sulfonamide moiety have been synthesized and investigated for their pan-RAF inhibitory effects. elsevierpure.com

Another important target is tubulin . nih.gov Several imidazo[2,1-b]thiazole derivatives have been shown to inhibit tubulin polymerization, a process essential for cell division, making them attractive anticancer agents. nih.govnih.gov For example, imidazo[2,1-b]thiazole linked triazole conjugates have been synthesized and shown to destabilize microtubules and induce cell cycle arrest in the G2/M phase. nih.gov

Researchers are also investigating other targets, including:

Focal Adhesion Kinase (FAK): Inhibition of FAK is a novel strategy for cancer therapy. cumhuriyet.edu.trbiruni.edu.tr

Carbonic Anhydrase (CA): Imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates have been designed to target CA isoforms, with some showing selective inhibition of hCA II. nih.gov

Pantothenate Synthetase: This enzyme is a target for developing new antimycobacterial agents. rsc.org

Phosphatidylinositol 4-kinase IIIβ (PI4KB): As a host-targeting antiviral strategy, inhibitors of PI4KB are being investigated. nih.gov

Cyclooxygenase-2 (COX-2): New imidazo[2,1-b]thiazole derivatives have been synthesized as selective COX-2 inhibitors for their anti-inflammatory potential. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and development of imidazo[2,1-b]thiazole-based drugs. These computational tools can significantly accelerate the discovery process by predicting the biological activity and properties of novel compounds.

In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, are already being employed to guide the synthesis of new derivatives. rsc.orgelsevierpure.comnih.gov For example, molecular docking studies have been used to understand the binding patterns of active compounds with their target proteins, such as Pantothenate synthetase. rsc.org Similarly, in silico predictions of ADME properties and toxicity help in prioritizing compounds with favorable drug-like characteristics. elsevierpure.com

The integration of AI and ML can further enhance these efforts by:

Developing predictive models: Training algorithms on existing data of imidazo[2,1-b]thiazole derivatives and their biological activities can create models that predict the efficacy of new, unsynthesized compounds.

Generative models: AI can be used to design novel imidazo[2,1-b]thiazole structures with desired properties, expanding the chemical space for drug discovery.

Optimizing synthesis pathways: ML algorithms can analyze reaction data to suggest more efficient and sustainable synthetic routes.

Expanding Applications Beyond Medicinal Chemistry

While the primary focus of imidazo[2,1-b]thiazole research has been on medicinal chemistry, the unique properties of this scaffold suggest potential applications in other fields.

One notable area is herbicidal activity . Certain sulfonylurea compounds containing the imidazo[2,1-b]thiazole moiety have been shown to possess potent herbicidal properties. google.com This opens up possibilities for developing new and effective agrochemicals.

Further research could explore the use of imidazo[2,1-b]thiazole derivatives in:

Materials Science: The fused heterocyclic structure could be incorporated into organic materials with interesting electronic or optical properties.

Bioprobes and Sensors: Fluorescently labeled imidazo[2,1-b]thiazole derivatives could be developed as tools for biological imaging and sensing applications.

Addressing Challenges in Imidazo[2,1-b]thiazole Research

Despite the significant progress in imidazo[2,1-b]thiazole research, several challenges remain. A primary obstacle in cancer treatment is the development of drug resistance . elsevierpure.com For example, resistance to selective inhibitors of mutated BRAF is a major hurdle in treating many types of cancer. elsevierpure.com Therefore, a key focus for future research is the design of next-generation inhibitors that can overcome these resistance mechanisms.

Another challenge is achieving target selectivity . Many imidazo[2,1-b]thiazole derivatives exhibit broad-spectrum activity, which can lead to off-target effects. nih.gov Future efforts will need to focus on designing compounds with high selectivity for their intended biological targets to minimize potential side effects.

Furthermore, the synthesis of complex derivatives can be challenging. While new synthetic methods are being developed, optimizing reaction conditions and improving yields for structurally diverse compounds remains an ongoing area of research. acs.org

Finally, a deeper understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds. nih.gov Continued investigation into how different substituents on the imidazo[2,1-b]thiazole core influence biological activity will be essential for advancing the field.

Q & A

Q. What are the common synthetic routes for Imidazo[2,1-b]thiazol-6(5H)-one derivatives, and how do they differ in efficiency?

Imidazo[2,1-b]thiazole scaffolds are synthesized via cyclocondensation, multicomponent reactions, or annulation strategies. A one-pot synthesis involving hydrazonoyl halides and alkyl carbothioates yields derivatives with good yields (86%) under mild conditions . Alternative routes include Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, which reduces environmental impact . Efficiency varies: traditional methods may require multistep purification, while modern approaches prioritize atom economy and shorter reaction times.

Q. What characterization techniques are critical for validating the structure of this compound derivatives?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 12.08 ppm for NH protons) .
  • FT-IR : Functional groups like C=N (1618 cm⁻¹) and C–N (1095 cm⁻¹) confirm cyclization .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in single-crystal studies (R factor = 0.050) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 575.07 [M]⁺) .

Q. How are this compound derivatives screened for biological activity?

Standard protocols involve:

  • Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., IC₅₀ values for antitumor activity) .
  • Enzyme inhibition studies : For example, 15-lipoxygenase inhibition assays to evaluate anti-inflammatory potential .
  • Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .
  • ADMET prediction : Computational tools assess drug-likeness (e.g., Veber’s rule for oral bioavailability) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Imidazo[2,1-b]thiazole synthesis using factorial design?

Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:

  • A 2³ design (three factors at two levels) identifies optimal conditions for yield and purity.
  • Response surface methodology (RSM) models interactions between variables, reducing experimental runs by 50% .
  • Case study: Solvent-free synthesis achieved 92% yield by optimizing molar ratios and reaction time .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for Imidazo[2,1-b]thiazole derivatives?

Contradictions arise due to:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) may enhance antitumor activity but reduce solubility .
  • Bioassay variability : Standardize protocols (e.g., consistent cell lines, incubation times) to minimize discrepancies .
  • Computational validation : Molecular docking clarifies binding modes (e.g., hydrophobic interactions with 15-lipoxygenase) .

Q. How can in silico modeling improve the design of Imidazo[2,1-b]thiazole-based therapeutics?

  • Molecular dynamics simulations : Predict stability in biological membranes (e.g., 100 ns trajectories) .
  • QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with activity .
  • ADMET prediction : SwissADME or pkCSM tools assess toxicity risks (e.g., hERG inhibition) .

Q. What methodologies address low yields in chiral Imidazo[2,1-b]thiazole synthesis?

  • Asymmetric catalysis : Chiral ligands (e.g., BINOL) induce enantioselectivity in cyclization .
  • Chromatographic resolution : HPLC with chiral columns separates enantiomers (e.g., >99% ee) .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) preferentially hydrolyze one enantiomer .

Q. How do solvent-free or green chemistry approaches impact the scalability of Imidazo[2,1-b]thiazole synthesis?

  • Eaton’s reagent : Enables Friedel-Crafts acylation without solvents, reducing waste and energy use .
  • Microwave-assisted synthesis : Accelerates reactions (e.g., 30 minutes vs. 24 hours) with higher purity .
  • Mechanochemistry : Ball milling achieves solid-state reactions, avoiding toxic solvents .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the antioxidant activity of Imidazo[2,1-b]thiazole derivatives?

  • In vitro assays : DPPH radical scavenging and FRAP tests quantify antioxidant capacity .
  • In vivo models : Use oxidative stress-induced animal models (e.g., C. elegans) to measure ROS reduction .
  • Dose-response studies : Establish EC₅₀ values and compare to reference antioxidants (e.g., ascorbic acid) .

Q. What statistical methods are essential for analyzing high-throughput screening data for Imidazo[2,1-b]thiazole libraries?

  • Cluster analysis : Groups compounds by activity profiles (e.g., hierarchical clustering) .
  • PCA (Principal Component Analysis) : Reduces dimensionality of SAR data to identify key substituents .
  • ANOVA : Detects significant differences between treatment groups (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.